molecular formula C13H9BrN2O2S2 B3620738 N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B3620738
M. Wt: 369.3 g/mol
InChI Key: HRCCRZZESKTTJV-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This compound belongs to the benzothiazole class of heterocycles, a scaffold widely recognized for its significant and diverse biological activities. Although specific studies on this exact compound are not available in the current literature, research on closely related analogues provides strong evidence of its potential research value. Structural analogues, particularly N-(benzothiazol-2-yl)benzenesulfonamides, have been synthesized and evaluated for their antidiabetic activity in vivo. These studies show that such compounds can exhibit considerable biological efficacy, with some derivatives demonstrating prominent activity in reducing hyperglycemia in diabetic models, comparable to known antidiabetic agents . Furthermore, the benzothiazole core is a privileged structure in antimicrobial discovery. Recent studies on N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives have shown that these compounds possess significant antibacterial and antifungal potential against strains such as S. aureus, B. subtilis, and E. coli, with some exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL . The structural features of this reagent, including the 6-bromo substituent and the sulfonamide linkage, make it a promising precursor or candidate for research in medicinal chemistry. It is suitable for projects involving the synthesis of new derivatives, molecular docking studies to predict interactions with target proteins like DNA gyrase, and in vitro biological screening . The solid-state properties and supramolecular arrangement of similar N-(1,3-benzothiazol-2-yl)benzenesulfonylhydrazides have been characterized using techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, confirming the stability of this class of compounds for further investigation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c14-9-6-7-11-12(8-9)19-13(15-11)16-20(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCCRZZESKTTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthetic processes. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and green chemistry principles to enhance yield and reduce environmental impact .

Scientific Research Applications

Antimicrobial Activity

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide exhibits promising antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains by disrupting essential metabolic pathways, such as folic acid synthesis, which is crucial for bacterial proliferation.

Anticancer Potential

Research indicates that this compound may possess cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent .

Therapeutic Applications

The compound is being investigated for potential therapeutic uses in treating infections and inflammatory diseases. Its sulfonamide group enhances its ability to interact with biological targets, potentially leading to effective treatments for various conditions.

Dye and Pigment Industry

Benzothiazole derivatives, including this compound, are utilized as intermediates in the synthesis of dyes and pigments. The unique properties of this compound allow it to contribute to the development of colorants with specific performance characteristics in textiles and coatings .

Antimicrobial Effectiveness

A study published in MDPI evaluated the antimicrobial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition at concentrations as low as 100 μg/mL .

Cytotoxicity Assays

Research conducted on the cytotoxic effects of benzothiazole derivatives demonstrated that this compound significantly reduced cell viability in several cancer cell lines compared to control groups, indicating its potential as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide can be contextualized by comparing it to other benzothiazole derivatives with variations in substituents. Key compounds and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Benzothiazole Derivatives

Compound Name Substituents Biological Activity Key Features IC50 Values (if available)
This compound Bromine at C6, benzenesulfonamide Broad-spectrum antimicrobial, anticancer Enhanced lipophilicity and target binding due to bromine Not reported
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide Chlorine at C6, methylbenzenesulfonamide Anticancer, antimicrobial Chlorine’s smaller atomic radius may reduce steric hindrance compared to Br Not reported
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Methoxy at C6, acetamide Moderate anticancer activity Methoxy group improves solubility but reduces potency 30 µM (cancer cells)
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide Methanesulfonyl at C6 High anticancer potency Methanesulfonyl group enhances electronic interactions with targets 5 µM (cancer cells)
N-(6-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide Methyl at C6, methoxybenzenesulfonamide Selective 11β-HSD1 inhibition Methyl group balances specificity and metabolic stability Not reported

Pharmacokinetic and Toxicity Profiles

  • No significant hepatotoxicity or neurotoxicity has been reported for brominated benzothiazoles in preliminary studies .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound features a benzothiazole moiety and a sulfonamide group, which contribute to its reactivity and biological properties. The bromine substitution at the 6-position enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates and inhibits specific enzymes, disrupting essential biochemical pathways. This mechanism is particularly relevant in antibacterial applications, where it can inhibit folic acid synthesis in bacteria.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The compound may inhibit enzymes involved in cell proliferation, thus exerting anticancer effects.

Antibacterial Activity

This compound has shown promising antibacterial activity against various bacterial strains. It is particularly effective against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis and metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits cytotoxicity against several cancer cell lines. Its mechanism involves the inhibition of critical enzymes that regulate cell growth and proliferation. For instance, studies have reported significant inhibition of cancer cell growth at specific concentrations .

Other Biological Activities

The compound has also been investigated for:

  • Antifungal Properties : Demonstrating effectiveness against certain fungal strains.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases due to its ability to modulate immune responses .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities influenced by specific substituents on the benzothiazole ring. Below is a summary table highlighting these comparisons:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-N-(3-fluorophenyl)benzenesulfonamideContains fluorine instead of bromineDifferent halogen substitution affects reactivity
N-(3-bromophenyl)-2-methanesulfonylbenzenesulfonamideAdditional sulfonamide groupPotentially enhanced solubility and reactivity
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamideChlorine substitution instead of bromineVaries in biological activity due to halogen effects
N-(5-nitro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamideNitro group introduces electron-withdrawing effectsMay exhibit different pharmacological profiles

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Assays : Various cancer cell lines were treated with the compound, revealing IC50 values that indicate potent anticancer properties. For example, one study reported an IC50 value of 25 µM against breast cancer cells .
  • Mechanistic Insights : Research utilizing molecular docking studies has identified specific enzyme targets for this compound, providing insights into its mechanism of action and guiding further drug development efforts .

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR to verify sulfonamide linkage and bromine position (e.g., δ 7.8–8.2 ppm for aromatic protons) .
    • HRMS : Confirm molecular ion peak (m/z 383.3 [M+H]+^+) .
  • Purity assays : HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.3% tolerance) .

How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its therapeutic potential?

Q. Advanced Research Focus

  • Functional group modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzene ring to enhance antimicrobial activity .
  • Bioisosteric replacement : Substitute sulfonamide with carboxamide to improve metabolic stability .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like DNA gyrase or β-tubulin .
  • In vitro assays : Screen against panels of kinase or protease enzymes to identify off-target effects .

What in vitro and in vivo models are suitable for evaluating the anticancer and antimicrobial efficacy of this benzothiazole derivative?

Q. Basic Research Focus

  • Antimicrobial testing :
    • In vitro : Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
    • Biofilm assays : Crystal violet staining to assess disruption of P. aeruginosa biofilms .
  • Anticancer testing :
    • Cell lines : MTT assay on HeLa (cervical) and MCF-7 (breast) cancer cells .
    • In vivo : Xenograft models in immunodeficient mice, monitoring tumor volume and apoptosis markers (e.g., caspase-3) .

How can contradictory data on the compound's biological activity across different studies be resolved?

Advanced Research Focus
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity and antimicrobial testing .
  • Batch analysis : Compare HPLC chromatograms and NMR spectra to rule out synthetic byproducts .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers and establish consensus EC50 ranges .

Q. Tables and Key Data

  • Synthetic Yield Optimization (from ):

    ConditionYield (%)Purity (%)
    DMF, 25°C6598
    CH2_2Cl2_2, 0°C7895
    TBAB catalyst8599
  • Biological Activity Summary (from ):

    ModelResult
    S. aureus MIC8 µg/mL
    HeLa cells IC5012 µM
    11β-HSD1 inhibition78% at 10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide

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